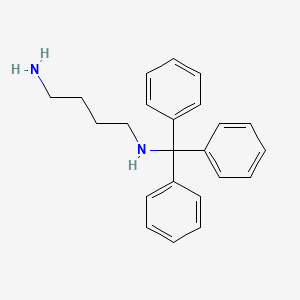
N'-tritylbutane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Tritylbutane-1,4-diamine is an organic compound characterized by the presence of a trityl group attached to a butane-1,4-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-tritylbutane-1,4-diamine typically involves the protection of the amine groups in butane-1,4-diamine followed by the introduction of the trityl group. One common method involves the reaction of butane-1,4-diamine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’-tritylbutane-1,4-diamine may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to optimize the production scale.
化学反応の分析
Types of Reactions: N’-Tritylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted trityl derivatives.
科学的研究の応用
N’-Tritylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of N’-tritylbutane-1,4-diamine involves its ability to protect amine groups from unwanted reactions. The trityl group provides steric hindrance, preventing the amine from participating in reactions until the protecting group is removed. This selective protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.
類似化合物との比較
- N,N’-Bis-tritylbutane-1,4-diamine
- N-Tritylethylenediamine
- N-Tritylpropane-1,3-diamine
Comparison: N’-Tritylbutane-1,4-diamine is unique due to its specific butane-1,4-diamine backbone, which provides distinct steric and electronic properties compared to other trityl-protected diamines. Its longer carbon chain compared to ethylenediamine and propane-1,3-diamine derivatives offers different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
特性
IUPAC Name |
N'-tritylbutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,25H,10-11,18-19,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDFYFSZCDXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













